molecular formula C15H11Cl2N3O B12877841 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole

4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B12877841
M. Wt: 320.2 g/mol
InChI Key: NJBOYGIHKIAJLS-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenol and phenylacetylene.

    Formation of 2,6-Dichlorophenoxyacetylene: 2,6-Dichlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxyacetylene.

    Cycloaddition Reaction: The 2,6-dichlorophenoxyacetylene undergoes a cycloaddition reaction with phenyl azide to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Scientific Research Applications

4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: The compound is explored for its use as a herbicide or pesticide.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
  • 4-((2,6-Dichlorophenoxy)methyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
  • 4-((2,6-Dichlorophenoxy)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Uniqueness

4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenoxy)methyl]-1-phenyltriazole

InChI

InChI=1S/C15H11Cl2N3O/c16-13-7-4-8-14(17)15(13)21-10-11-9-20(19-18-11)12-5-2-1-3-6-12/h1-9H,10H2

InChI Key

NJBOYGIHKIAJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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